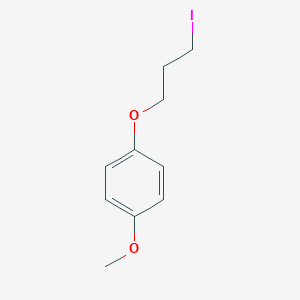

1-(3-Iodopropoxy)-4-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Iodopropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H13IO It is characterized by the presence of an iodopropoxy group attached to a methoxybenzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 1,3-diiodopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Iodopropoxy)-4-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The iodopropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 1-(3-iodopropoxy)cyclohexane derivatives.

Aplicaciones Científicas De Investigación

1-(3-Iodopropoxy)-4-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(3-Iodopropoxy)-4-methoxybenzene is primarily based on its ability to undergo nucleophilic substitution reactions. The iodopropoxy group serves as a good leaving group, allowing the compound to react with various nucleophiles. This property makes it a valuable intermediate in organic synthesis, enabling the formation of a wide range of derivatives with different functional groups .

Comparación Con Compuestos Similares

3-Iodopropylbenzene: Similar structure but lacks the methoxy group, leading to different reactivity and applications.

2-Chloro-1-(3-iodopropoxy)-4-(trifluoromethyl)benzene:

Uniqueness: 1-(3-Iodopropoxy)-4-methoxybenzene is unique due to the presence of both iodopropoxy and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies.

Actividad Biológica

1-(3-Iodopropoxy)-4-methoxybenzene, also known by its CAS number 118943-23-0, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H15IO2

- Molecular Weight : 304.14 g/mol

This compound features a methoxy group and an iodopropoxy substituent on a benzene ring, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-methoxyphenol and an appropriate iodopropylating agent.

- Reaction Conditions : The reaction is carried out under controlled conditions using solvents like dichloromethane or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

- Purification : The product is purified through standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activities. For example, derivatives of methoxybenzene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the iodopropoxy group may enhance these activities by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

Research on related compounds suggests potential anticancer properties. For instance, alkylating agents can disrupt DNA replication by forming covalent bonds with nucleophilic sites in DNA . This mechanism could be relevant for this compound, particularly in targeting cancer cell lines such as HeLa and A549. Preliminary studies indicate that similar compounds can induce apoptosis in these cell lines, warranting further investigation into this compound's efficacy .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various methoxy-substituted phenolic compounds found that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria. Although specific data for this compound is limited, the structural similarities suggest it may possess comparable activities .

Study 2: Anticancer Properties

In vitro assays conducted on related phenolic compounds demonstrated significant cytotoxic effects against human cancer cell lines. These studies typically measure cell viability post-treatment with varying concentrations of the compound over specified time intervals. For instance, IC50 values were reported in the range of 100-300 µM for structurally similar agents . Such findings imply that further exploration of this compound could yield promising results in anticancer research.

Comparative Analysis

Propiedades

IUPAC Name |

1-(3-iodopropoxy)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYRCWMYISITHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458856 |

Source

|

| Record name | 3-(4-Methoxyphenoxy)-1-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118943-23-0 |

Source

|

| Record name | 3-(4-Methoxyphenoxy)-1-iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.